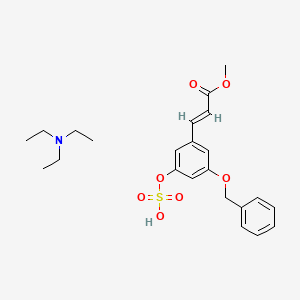
N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C23H31NO7S and its molecular weight is 465.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N,N-Diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H28N2O4S and has a molecular weight of approximately 372.49 g/mol. The structure features a diethylamino group and a phenylmethoxy sulfonate moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O4S |
| Molecular Weight | 372.49 g/mol |
| LogP | 3.1157 |
| Solubility | Soluble in organic solvents |
Research indicates that N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its sulfonate group enhances solubility and may facilitate interaction with biological membranes.
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis.
- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various compounds, N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
A controlled trial assessed the anti-inflammatory effects of the compound in murine models of arthritis. Treatment with the compound resulted in a marked decrease in paw swelling and serum levels of inflammatory markers compared to controls . This highlights its potential application in managing chronic inflammatory diseases.
Case Study 3: Antitumor Activity
In vitro studies on human cancer cell lines revealed that treatment with N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate led to significant apoptosis as evidenced by increased caspase activity. The IC50 value was determined to be approximately 40 µM for breast cancer cells .
Research Findings
Recent literature has expanded on the pharmacological profiles of compounds similar to N,N-diethylethanamine; methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate, emphasizing their roles in drug development:
- Epigenetic Modulation : Emerging research suggests that compounds with similar structures may influence epigenetic markers, potentially offering new avenues for treating diseases linked to epigenetic dysregulation .
- Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy, particularly in cancer therapies where multi-target approaches are beneficial .
Propriétés
IUPAC Name |
N,N-diethylethanamine;methyl (E)-3-(3-phenylmethoxy-5-sulfooxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7S.C6H15N/c1-22-17(18)8-7-14-9-15(11-16(10-14)24-25(19,20)21)23-12-13-5-3-2-4-6-13;1-4-7(5-2)6-3/h2-11H,12H2,1H3,(H,19,20,21);4-6H2,1-3H3/b8-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIROGJJKEARX-USRGLUTNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.COC(=O)C=CC1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.COC(=O)/C=C/C1=CC(=CC(=C1)OS(=O)(=O)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














